N-[(2-methoxyphenyl)methyl]-5-methylthiophene-3-carboxamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-5-methylthiophene-3-carboxamide is an organic compound characterized by the presence of a methoxyphenyl group, a methylthiophene ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-5-methylthiophene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzylamine and 5-methylthiophene-3-carboxylic acid.
Amide Bond Formation: The carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with 2-methoxybenzylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-5-methylthiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which N-[(2-methoxyphenyl)methyl]-5-methylthiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and pain, potentially inhibiting key enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyphenyl)methyl]-5-methylthiophene-2-carboxamide
- N-[(2-methoxyphenyl)methyl]-4-methylthiophene-3-carboxamide
Uniqueness
N-[(2-methoxyphenyl)methyl]-5-methylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for certain applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H15NO2S |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H15NO2S/c1-10-7-12(9-18-10)14(16)15-8-11-5-3-4-6-13(11)17-2/h3-7,9H,8H2,1-2H3,(H,15,16) |
InChI Key |
LETUREBZROMLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
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